
1,4-Dichlorophthalazine-6-carboxylic acid
概要
説明
1,4-Dichlorophthalazine-6-carboxylic acid is an organic compound belonging to the phthalazine family. It is characterized by the presence of two chlorine atoms at positions 1 and 4, and a carboxylic acid group at position 6 on the phthalazine ring. The molecular formula of this compound is C9H4Cl2N2O2, and it has a molecular weight of 243.04 g/mol.
準備方法
The synthesis of 1,4-Dichlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine derivatives. One common method includes the reaction of isobenzofuran with acetic acid and hydrazine, followed by chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,4-Dichlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It is often used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands.
Common reagents used in these reactions include acetic acid, hydrazine, and various chlorinating agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-Dichlorophthalazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a coupling reagent in medicinal chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,4-Dichlorophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .
類似化合物との比較
1,4-Dichlorophthalazine-6-carboxylic acid can be compared with other similar compounds, such as:
1,4-Dichlorophthalazine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
2,6-Dichloropyrazine: Similar in structure but differs in the position of chlorine atoms and lacks the carboxylic acid group.
3,6-Dichloropyridazine: Another similar compound with different chlorine atom positions and no carboxylic acid group.
特性
IUPAC Name |
1,4-dichlorophthalazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(9(14)15)3-6(5)8(11)13-12-7/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEBLHFIZGQKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)
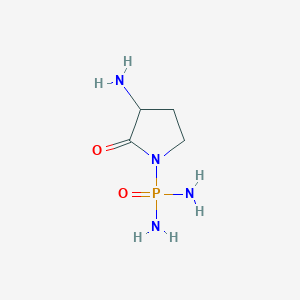

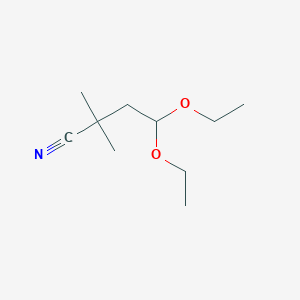
![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
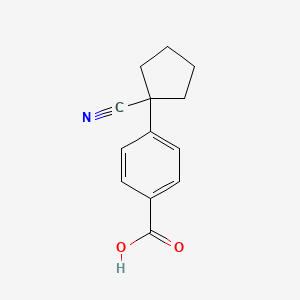




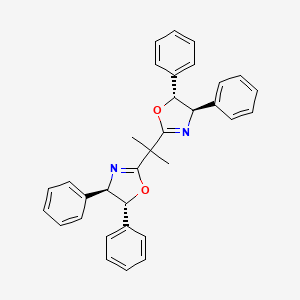
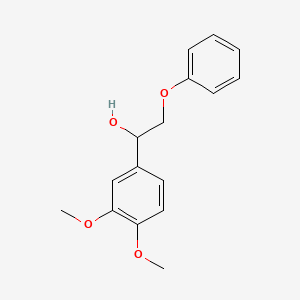

![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
